molecular formula C21H24FN3O3 B2377961 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 1018156-55-2

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2377961
CAS RN: 1018156-55-2
M. Wt: 385.439
InChI Key: RBUROEWCISXJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H24FN3O3 and its molecular weight is 385.439. The purity is usually 95%.
The exact mass of the compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds similar to 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide have been explored for their potential in radiosynthesis, specifically for positron emission tomography (PET) imaging. For example, Dollé et al. (2008) explored the synthesis of selective ligands for the translocator protein (18 kDa) for in vivo PET imaging, highlighting the significance of such compounds in diagnostic imaging and potential therapeutic applications (Dollé et al., 2008).

Synthesis of Antitumor Agents

Compounds structurally related to 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide have been synthesized as potential antitumor agents. Farr et al. (1989) explored the synthesis of N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides, which were investigated for their potential in inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis and thus a target in cancer treatment (Farr et al., 1989).

Synthesis of Pyrimidines, Imidazoles, and Purines

Keir et al. (1976) investigated the synthesis of various pyrimidines, imidazoles, and purines using amidinoacetamides, which are structurally related to the specified compound. These synthetic pathways are crucial for the development of a range of pharmaceuticals and research chemicals (Keir et al., 1976).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, which share structural similarities with 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide. These compounds were explored for their antimicrobial properties, which is significant for the development of new antibiotics or disinfectants (Hossan et al., 2012).

Synthesis of Analgesic and Anti-Inflammatory Compounds

Sondhi et al. (2009) focused on the synthesis of pyrimidine derivatives for their potential anti-inflammatory and analgesic activities. This research is vital in the quest for new pain management and anti-inflammatory drugs (Sondhi et al., 2009).

Quantum Chemical Analysis and Drug Design

Mary et al. (2020) provided insights into the molecular structure, drug-likeness, and molecular docking of similar pyrimidineacetamide derivatives, demonstrating the compound's potential in antiviral drug development, particularly against COVID-19 (Mary et al., 2020).

properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c22-14-6-4-7-15(12-14)23-19(26)13-24-18-11-5-10-17(18)20(27)25(21(24)28)16-8-2-1-3-9-16/h4,6-7,12,16H,1-3,5,8-11,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUROEWCISXJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide

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